molecular formula C15H14N2O3S2 B2407458 Methyl 4-methyl-3-(((phenylcarbonylamino)thioxomethyl)amino)thiophene-2-carboxylate CAS No. 1023805-51-7

Methyl 4-methyl-3-(((phenylcarbonylamino)thioxomethyl)amino)thiophene-2-carboxylate

Cat. No.: B2407458
CAS No.: 1023805-51-7
M. Wt: 334.41
InChI Key: SHAYGVREBHFORW-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-(((phenylcarbonylamino)thioxomethyl)amino)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-3-(((phenylcarbonylamino)thioxomethyl)amino)thiophene-2-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of a thiophene derivative with a phenylcarbonylamino compound in the presence of a thioxomethylating agent. The reaction conditions often require a solvent such as dichloromethane or ethanol and a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-(((phenylcarbonylamino)thioxomethyl)amino)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted thiophene compounds .

Scientific Research Applications

Methyl 4-methyl-3-(((phenylcarbonylamino)thioxomethyl)amino)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-methyl-3-(((phenylcarbonylamino)thioxomethyl)amino)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methyl-3-(((phenylcarbonylamino)thioxomethyl)amino)thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

methyl 3-(benzoylcarbamothioylamino)-4-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S2/c1-9-8-22-12(14(19)20-2)11(9)16-15(21)17-13(18)10-6-4-3-5-7-10/h3-8H,1-2H3,(H2,16,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAYGVREBHFORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1NC(=S)NC(=O)C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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